molecular formula C22H23BrN2O3 B11086848 6-[(E)-(4-bromophenyl)(2-phenylhydrazinylidene)methyl]-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

6-[(E)-(4-bromophenyl)(2-phenylhydrazinylidene)methyl]-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

Cat. No.: B11086848
M. Wt: 443.3 g/mol
InChI Key: XEEFBLGKLADXEK-KOEQRZSOSA-N
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Description

6-{(4-BROMOPHENYL)[(E)-2-PHENYLHYDRAZONO]METHYL}-3,3,5,5-TETRAMETHYLDIHYDRO-2H-PYRAN-2,4(3H)-DIONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a phenylhydrazono group, and a dihydropyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{(4-BROMOPHENYL)[(E)-2-PHENYLHYDRAZONO]METHYL}-3,3,5,5-TETRAMETHYLDIHYDRO-2H-PYRAN-2,4(3H)-DIONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of corresponding quinones or nitroso compounds.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-{(4-BROMOPHENYL)[(E)-2-PHENYLHYDRAZONO]METHYL}-3,3,5,5-TETRAMETHYLDIHYDRO-2H-PYRAN-2,4(3H)-DIONE exerts its effects is likely related to its ability to interact with specific molecular targets. The phenylhydrazono group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The bromophenyl group can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{(4-BROMOPHENYL)[(E)-2-PHENYLHYDRAZONO]METHYL}-3,3,5,5-TETRAMETHYLDIHYDRO-2H-PYRAN-2,4(3H)-DIONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23BrN2O3

Molecular Weight

443.3 g/mol

IUPAC Name

6-[(E)-N-anilino-C-(4-bromophenyl)carbonimidoyl]-3,3,5,5-tetramethyloxane-2,4-dione

InChI

InChI=1S/C22H23BrN2O3/c1-21(2)18(28-20(27)22(3,4)19(21)26)17(14-10-12-15(23)13-11-14)25-24-16-8-6-5-7-9-16/h5-13,18,24H,1-4H3/b25-17+

InChI Key

XEEFBLGKLADXEK-KOEQRZSOSA-N

Isomeric SMILES

CC1(C(OC(=O)C(C1=O)(C)C)/C(=N/NC2=CC=CC=C2)/C3=CC=C(C=C3)Br)C

Canonical SMILES

CC1(C(OC(=O)C(C1=O)(C)C)C(=NNC2=CC=CC=C2)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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